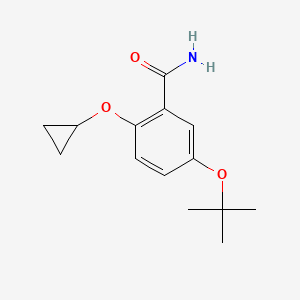
5-Bromo-2-(dimethylamino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(dimethylamino)phenol: is an organic compound with the molecular formula C8H10BrNO It is a substituted phenol, where the phenol ring is substituted with a bromine atom at the 5-position and a dimethylamino group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination of 2-(dimethylamino)phenol: One common method involves the bromination of 2-(dimethylamino)phenol using bromine in the presence of a catalyst such as iron powder.
Ipso-Hydroxylation of Arylboronic Acids: Another method involves the ipso-hydroxylation of arylboronic acids using hydrogen peroxide and hydrobromic acid in ethanol.
Industrial Production Methods: Industrial production methods for 5-Bromo-2-(dimethylamino)phenol are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Electrophilic Aromatic Substitution: 5-Bromo-2-(dimethylamino)phenol can undergo further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of the electron-donating dimethylamino group and the electron-withdrawing bromine atom.
Nucleophilic Substitution: The compound can also participate in nucleophilic substitution reactions, particularly at the bromine-substituted position, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, mCPBA, and oxone are commonly used oxidizing agents for reactions involving this compound.
Reducing Agents: Sodium borohydride and lithium aluminum hydride can be used for reduction reactions.
Major Products Formed:
Brominated Derivatives: Further bromination can lead to the formation of polybrominated derivatives.
Substituted Phenols: Nucleophilic substitution reactions can yield a variety of substituted phenols with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: 5-Bromo-2-(dimethylamino)phenol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of brominated phenols on biological systems.
Medicine:
Drug Development: It serves as a precursor in the development of drugs targeting specific enzymes and receptors.
Industry:
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(dimethylamino)phenol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-(Dimethylamino)phenol: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-2-methoxyphenol: Substituted with a methoxy group instead of a dimethylamino group, leading to different chemical properties and uses.
2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol: Contains a pyridylazo group, which significantly alters its chemical behavior and applications.
Uniqueness: 5-Bromo-2-(dimethylamino)phenol is unique due to the combination of the bromine atom and the dimethylamino group on the phenol ring. This specific substitution pattern imparts distinct chemical properties, making it valuable for various synthetic and research applications .
Eigenschaften
Molekularformel |
C8H10BrNO |
|---|---|
Molekulargewicht |
216.07 g/mol |
IUPAC-Name |
5-bromo-2-(dimethylamino)phenol |
InChI |
InChI=1S/C8H10BrNO/c1-10(2)7-4-3-6(9)5-8(7)11/h3-5,11H,1-2H3 |
InChI-Schlüssel |
OFLVDKIOQQYAQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=C(C=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















